4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrrolidinone moieties Thiazole rings are known for their aromaticity and biological activity, while pyrrolidinone rings are commonly found in various bioactive molecules
Preparation Methods
The synthesis of 4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Assembly: The final compound is obtained by coupling the thiazole and pyrrolidinone intermediates under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-5 position, due to its high reactivity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole and pyrrolidinone rings.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the pyrrolidinone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid include:
2-(2-Oxopyrrolidin-1-yl)thiazole-5-carboxylic acid: Lacks the ethyl group at the 4-position, which may affect its biological activity and reactivity.
4-Methyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its pharmacokinetic properties.
2-(2-Oxopyrrolidin-1-yl)thiazole-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 5-position, altering its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2O3S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-6-8(9(14)15)16-10(11-6)12-5-3-4-7(12)13/h2-5H2,1H3,(H,14,15) |
InChI Key |
WHQWKRDAGSRIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N2CCCC2=O)C(=O)O |
Origin of Product |
United States |
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